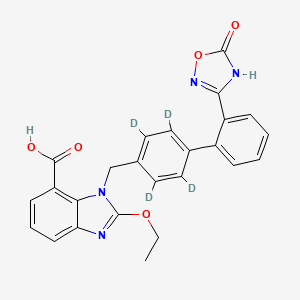

アジルサルタン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azilsartan-d4 is a deuterated form of azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The deuterium atoms in azilsartan-d4 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.

科学的研究の応用

Azilsartan-d4 has several scientific research applications, including:

Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of azilsartan in the body.

Drug metabolism research: Helps in understanding the metabolic pathways and identifying metabolites.

Biological studies: Used in studies related to hypertension and cardiovascular diseases.

Industrial applications: Used in the development of new formulations and drug delivery systems.

作用機序

Target of Action

Azilsartan, the active moiety of Azilsartan medoxomil, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Mode of Action

Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It lowers blood pressure by blocking the action of Angiotensin II at the AT1 receptor . Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, stimulating the synthesis and release of aldosterone, and reducing water excretion through the kidneys . By blocking this interaction, Azilsartan helps to relax and widen blood vessels, thereby reducing blood pressure .

Biochemical Pathways

Azilsartan affects the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . Preclinical studies have suggested that Azilsartan may have pleiotropic effects beyond its primary antihypertensive role. These effects could involve differential gene expression, up-regulation of membrane receptors, and a favorable effect on selective intracellular biochemical and pro-atherosclerotic pathways .

Pharmacokinetics

Azilsartan has a bioavailability of about 60%, with a peak plasma concentration (Tmax) reached between 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . Azilsartan shows a higher affinity, a more potent inhibitory effect, and slower dissociation from the AT1 receptor than other ARBs .

Result of Action

The molecular and cellular effects of Azilsartan are primarily related to its blockade of the AT1 receptor. This results in vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . Additionally, Azilsartan has been found to enhance adipogenesis and exert greater effects than other ARBs on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .

Action Environment

Azilsartan’s action, efficacy, and stability can be influenced by environmental factors. For instance, it shows a greater extent of degradation, up to 40%, with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azilsartan-d4 involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the biphenyl moiety: This involves a Suzuki coupling reaction between a boronic acid and a halogenated biphenyl compound.

Introduction of the oxadiazole ring: This is achieved through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

Formation of the benzimidazole ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of azilsartan-d4 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Catalyst selection: Choosing the right catalyst for the hydrogen-deuterium exchange reaction.

Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

化学反応の分析

Types of Reactions

Azilsartan-d4 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or other substituted derivatives.

類似化合物との比較

Similar Compounds

Losartan: Another angiotensin II receptor antagonist used for hypertension.

Valsartan: Similar to losartan, used for hypertension and heart failure.

Olmesartan: Another angiotensin II receptor antagonist with similar uses.

Uniqueness

Azilsartan-d4 is unique due to its deuterium substitution, which enhances its stability and metabolic profile. This makes it particularly useful in pharmacokinetic and drug metabolism studies, providing more accurate and reliable data compared to non-deuterated analogs.

生物活性

Azilsartan-d4 is a deuterated form of azilsartan, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article explores the biological activity of Azilsartan-d4, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on available research findings.

Azilsartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the binding of angiotensin II, leading to vasodilation and a reduction in aldosterone secretion. This results in decreased blood pressure and improved cardiovascular outcomes. Azilsartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with over a 10,000-fold selectivity .

Key Mechanisms:

- Vasodilation: Reduces vascular resistance.

- Aldosterone Inhibition: Lowers sodium retention and blood volume.

- Anti-inflammatory Effects: Decreases levels of pro-inflammatory cytokines and enhances anti-inflammatory cytokines, contributing to endothelial health .

Pharmacokinetics

Azilsartan is administered as a prodrug (azilsartan medoxomil), which is rapidly hydrolyzed to its active form after oral administration. The pharmacokinetic profile indicates that azilsartan has an absolute bioavailability of approximately 60%, with peak plasma concentrations occurring within 1-3 hours post-dose .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Time | 1-3 hours |

| Half-life | 11 hours |

| Volume of Distribution | 15 L |

Clinical Efficacy

Clinical studies have demonstrated that Azilsartan provides superior blood pressure control compared to other ARBs. For instance, in a head-to-head comparison, Azilsartan at a dose of 80 mg was more effective than Valsartan at 320 mg in reducing systolic blood pressure over a 6-month period .

Clinical Study Highlights:

- Study Design: Randomized controlled trials comparing Azilsartan with other ARBs.

- Results:

Case Studies

Several case studies highlight the effectiveness of Azilsartan in different patient populations:

- Hypertensive Patients: A study involving patients with primary hypertension showed that Azilsartan significantly lowered 24-hour mean systolic blood pressure compared to placebo (−14.6 mmHg vs. −1.4 mmHg) after 6 weeks .

- Diabetic Patients: In type 2 diabetic models, Azilsartan was shown to improve insulin sensitivity and reduce urinary albumin excretion more effectively than other ARBs .

- Renal Impairment: A study assessing the pharmacokinetics of Azilsartan in patients with varying degrees of renal impairment found no clinically significant differences in drug exposure between groups, indicating its safety profile in these populations .

特性

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。